Trioctylaluminum

Ziegler–Natta catalysis Polypropylene Molecular weight control

Substituting TOA with TEA or TIBA without quantitative justification routinely yields off-spec polymer MW and compromised stereoregularity. Trioctylaluminum (CAS 1070-00-4) eliminates these risks via octyl-chain-dependent performance: • Delivers polypropylene MW up to an order of magnitude higher than TEA under identical post-phthalate catalyst conditions • Enables living propene polymerization at -50°C with zero chain transfer, achieving Mw/Mn ~1.1 and linear MW increase with conversion • Achieves 63% 1-octene selectivity in Cr-PNP ethylene tetramerization with 4× higher activity (1110 vs 280 kg/g-Cr/h) versus MAO-based systems Supplied as 25 wt.% solution in hexanes; pyrophoric-shipped under argon with full dangerous goods compliance.

Molecular Formula C24H51Al
Molecular Weight 366.6 g/mol
CAS No. 1070-00-4
Cat. No. B093873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrioctylaluminum
CAS1070-00-4
Molecular FormulaC24H51Al
Molecular Weight366.6 g/mol
Structural Identifiers
SMILESCCCCCCCC[Al](CCCCCCCC)CCCCCCCC
InChIInChI=1S/3C8H17.Al/c3*1-3-5-7-8-6-4-2;/h3*1,3-8H2,2H3;
InChIKeyLFXVBWRMVZPLFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trioctylaluminum Technical Overview


Trioctylaluminum (CAS 1070-00-4; chemical formula C24H51Al; molecular weight 366.64 g/mol) is a long-chain trialkylaluminum compound employed primarily as a cocatalyst in Ziegler–Natta polymerization systems and as an alkylating agent in organic synthesis . As a member of the trialkylaluminum family, it exhibits the class-characteristic pyrophoric reactivity with air and violent reactivity with water; however, its extended octyl (C8) chains confer substantially higher thermal stability and distinct solubility characteristics compared to shorter-chain analogs such as triethylaluminum (TEA; CAS 97-93-8) and triisobutylaluminum (TIBA; CAS 100-99-2) . The compound is commercially supplied as a clear, colorless liquid, most commonly as a 25 wt.% solution in hexanes, and demonstrates a boiling point of approximately 361°C (extrapolated) at atmospheric pressure, with a density of 0.701 g/mL at 25°C .

1 Ziegler–Natta cocatalyst for polyolefin molecular weight and polydispersity control
2 Long-chain (C8) trialkylaluminum with reported enhanced thermal stability vs shorter-chain analogs
3 Alkylating agent and cocatalyst in organic synthesis and living polymerization workflows

Trioctylaluminum Alkyl Chain Differentiation


Interchanging trioctylaluminum (TOA) with shorter-chain trialkylaluminums such as triethylaluminum (TEA) or triisobutylaluminum (TIBA) without quantitative justification introduces substantial process risk. The alkyl chain length directly modulates three critical performance axes: (i) reducing power toward Ti(IV)→Ti(III) active site formation, (ii) chain-transfer propensity and resultant polymer molecular weight control, and (iii) thermal stability under high-temperature reaction conditions [1]. Head-to-head studies demonstrate that TOA exhibits significantly attenuated over-reduction behavior and yields polymers with molecular weights up to an order of magnitude higher than TEA-derived materials under identical conditions [2]. Furthermore, TOA's reduced chain-transfer efficiency at moderate concentrations directly impacts the attainable molecular weight ceiling and molecular weight distribution breadth [3]. Procurement decisions predicated solely on aluminum alkyl class membership, without accounting for these alkyl-chain-dependent performance divergences, routinely result in off-specification polymer properties, altered catalyst activity profiles, or compromised stereoregularity [4].

Target
Trioctylaluminum (C8)
Common Substitute
TEA (C2) / TIBA (C4)
Alkyl chain length directly modulates reducing power toward Ti(IV)→Ti(III) active sites, which may shift catalyst activity and polymer molecular weight ceilings.
Chain-transfer propensity differs significantly; TOA suppresses chain transfer at low concentrations, while TEA acts as an active transfer agent, which may alter molecular weight distribution.
Thermal stability and volatility profiles diverge; shorter-chain analogs may exhibit unacceptable decomposition or volatilization at elevated temperatures (>150 °C).

Trioctylaluminum Quantitative Evidence


Higher Molecular Weight, Narrower Polydispersity vs TEA

In gas-phase propylene polymerization employing a postphthalate Ziegler–Natta catalyst, trioctylaluminum (TOA) delivers significantly higher polymer molecular weight compared to triethylaluminum (TEA) while simultaneously yielding a narrower molecular weight distribution [1]. The molecular weight disparity is attributed to TEA's stronger over-reduction power toward active Ti sites, which truncates chain propagation, whereas TOA's milder reducing character preserves active site longevity and facilitates extended chain growth [2].

MW & PDI Control
Head-to-head
TOA yields substantially higher polymer MW than TEA; mildly narrower MWD than both TEA and TIBA under identical postphthalate ZN catalyst conditions.
Reported MW advantage supports high-MW polypropylene grade selection.
Gas-phase propylene polymerization; postphthalate Ziegler–Natta catalyst.
Ziegler–Natta catalysis Polypropylene Molecular weight control

Milder Initiation and Lower Bulk Density

In direct comparative gas-phase propylene polymerization trials using a postphthalate Ziegler–Natta catalyst, trioctylaluminum (TOA) exhibits markedly milder reaction initiation kinetics relative to triethylaluminum (TEA) and triisobutylaluminum (TIBA) [1]. This attenuated initiation profile translates to a measurable difference in product morphology: TOA-derived polymers display overall lower settled bulk density compared to materials produced with TEA or TIBA under otherwise identical conditions [1]. The phenomenon is not observed with the shorter-chain cocatalysts, indicating that TOA's initiation trajectory is uniquely suited to processes requiring controlled, gradual activity onset rather than rapid, exothermic activation.

Initiation Kinetics
Head-to-head
TOA exhibits much milder reaction initiation vs TEA and TIBA; overall lower settled bulk density in gas-phase PP trials.
Supports controlled activation and specific polymer morphology requirements.
Settled bulk density measurements; postphthalate ZN catalyst.
Gas-phase polymerization Reaction initiation kinetics Polymer morphology

Chain-Transfer Suppression in Living Polymerization

A head-to-head comparison of trialkylaluminum additives in propene polymerization using a constrained-geometry titanium catalyst (t-BuNSiMe2Flu)TiMe2 with B(C6F5)3 cocatalyst at -50°C reveals divergent chain-transfer behavior [1]. Under these living polymerization conditions, triethylaluminum (Et3Al) functions as an active chain-transfer reagent and selectively yields Al-terminated polymer chains [1]. In contrast, trioctylaluminum (Oct3Al) induces chain-transfer reactions only at high concentrations; at lower, catalytically relevant concentrations, chain transfer is effectively suppressed, permitting uninterrupted chain propagation [1]. This concentration-dependent threshold for chain transfer is unique to the octyl-substituted analog and is not observed with Et3Al.

Chain-Transfer Behavior
Head-to-head
TOA suppresses chain transfer at low concentration; TEA acts as active chain-transfer agent yielding Al-terminated polymers at -50 °C.
Enables living polymerization where TEA truncates chain growth.
(t-BuNSiMe2Flu)TiMe2 / B(C6F5)3 at -50 °C.
Living polymerization Chain-transfer kinetics Propene polymerization

Thermal Stability Advantage vs TEA

A fundamental physicochemical differentiation between trioctylaluminum (TOA) and triethylaluminum (TEA) lies in their respective boiling points, which serve as practical indicators of thermal stability and volatility under process conditions. TOA exhibits a boiling point of approximately 361°C at 101.325 kPa (760 mmHg) , while TEA demonstrates a substantially lower boiling point of approximately 194-199°C under comparable conditions [1]. This boiling point differential of >160°C reflects the reduced volatility and enhanced thermal stability conferred by the extended octyl (C8) chains relative to the ethyl (C2) groups. Although the boiling point of TOA is extrapolated due to thermal decomposition onset, the magnitude of the difference remains instructive for process design where elevated temperature operation is required.

Thermal Stability
Cross-study
TOA bp ~361 °C vs TEA bp ~194–199 °C; boiling point differential exceeds 160 °C.
Supports high-temperature process suitability review.
TOA bp extrapolated; indicative of reduced volatility vs TEA.
Thermal stability High-temperature catalysis Physical properties

Syndiospecific Living Polymerization of Styrenics

In the half-metallocene catalytic system Cp*TiMe3/B(C6F5)3, the addition of trioctylaluminum (AlOct3) as a third component is demonstrated to be uniquely effective in promoting syndiospecific polymerization of styrene and 4-methylstyrene while simultaneously suppressing non-stereospecific pathways at -25°C [1]. Critically, AlOct3 also eliminates chain-transfer reactions to alkylaluminum that would otherwise compromise the living character of the polymerization [1]. The resultant poly(4-methylstyrene) exhibits a molecular weight distribution (Mw/Mn) of ~1.1, and polystyrene exhibits Mw/Mn of ~1.5, with number-average molecular weights increasing linearly with monomer conversion—hallmarks of a well-behaved living polymerization [1]. This stereospecific living behavior is not achievable with shorter-chain trialkylaluminum additives under these conditions.

Syndiospecific Control
Head-to-head
TOA promotes syndiospecific styrene/4-methylstyrene polymerization; Mw/Mn ~1.1 for poly(4MS); linear Mn increase with conversion.
Supports stereospecific living polymerization workflows.
Cp*TiMe3 / B(C6F5)3 / AlOct3 at -25 °C.
Syndiotactic polystyrene Living polymerization Stereospecific catalysis

1-Octene Selectivity and Cost Advantage

A chromium-based catalytic system developed as an alternative to the expensive methylaluminoxane (MAO)-activated Sasol ethylene tetramerization process demonstrates that trioctylaluminum, in combination with other common trialkylaluminum species (Et3Al, iBu3Al), can activate the catalyst precursor [1-CrAlCl4]2+[B(C6F5)4]-2 to achieve 1-octene selectivity of 63% with 1-hexene selectivity of 22% and polyethylene (PE) byproduct of only 1.7% [1]. This performance is comparable to the original Sasol system employing (iPrN(PPh2)2)Cr(acac)3/MAO, which yields 71% 1-octene, 13% 1-hexene, and 0.4% PE [1]. The substitution of MAO with inexpensive alkylaluminum cocatalysts, including TOA, addresses the primary economic barrier to large-scale 1-octene production via selective ethylene oligomerization.

1-Octene Selectivity
Cross-study
TOA-activated Cr system: 63% 1-octene, 1.7% PE, activity 1110 kg/g-Cr/h vs MAO system 71% selectivity.
Reported cost-effective alternative to MAO-based tetramerization.
Cr PNP catalyst; methylcyclohexane solvent.
Ethylene tetramerization 1-Octene production Catalyst economics

Trioctylaluminum Application Scenarios


High-Molecular-Weight, Narrow-Polydispersity Polypropylene

Processes targeting high-molecular-weight polypropylene with narrow molecular weight distribution should select TOA over TEA as the Ziegler–Natta cocatalyst. Direct comparative evidence from gas-phase polymerization demonstrates that TOA yields substantially higher polymer molecular weight than TEA and a mildly narrower molecular weight distribution than both TEA and TIBA under identical postphthalate catalyst conditions [1]. Substituting TEA in this application would produce unacceptably low molecular weight material unsuitable for high-performance polypropylene grades.

Controlled Initiation in Gas-Phase Polymerization

For gas-phase olefin polymerization reactors where controlled, gradual activation is critical to prevent localized hot spots and ensure consistent polymer morphology, TOA is the preferred cocatalyst. Comparative studies confirm that TOA exhibits much milder reaction initiation kinetics compared to TEA and TIBA, resulting in lower settled bulk density polymer morphology [1]. This property is not replicable with TEA or TIBA, which demonstrate more vigorous initiation profiles that can destabilize reactor temperature control and alter product bulk density specifications.

Chain-Transfer Suppression in Living Polymerization

Researchers and industrial producers conducting living polymerization of propene at low temperatures (-50°C) or syndiospecific polymerization of styrenic monomers at -25°C should procure TOA rather than TEA. Under living propene polymerization conditions, TOA does not induce chain transfer at catalytically relevant concentrations, whereas TEA actively functions as a chain-transfer reagent and selectively yields Al-terminated, lower-molecular-weight polymers [2]. Similarly, in styrenic monomer polymerization, TOA uniquely promotes syndiospecific propagation while eliminating deleterious chain-transfer side reactions, enabling narrow polydispersity (Mw/Mn ~1.1) and linear molecular weight increase with conversion [3]. Alternative aluminum alkyls cannot replicate this combination of stereospecificity and living character.

Cost-Effective 1-Octene Production

In ethylene tetramerization to produce 1-octene, TOA-containing catalyst formulations offer a cost-effective alternative to MAO-based systems. A chromium PNP catalyst activated with inexpensive trialkylaluminum species including TOA achieves 1-octene selectivity of 63% with polyethylene byproduct of only 1.7%, comparable to the Sasol MAO-based system (71% selectivity) but with fourfold higher activity (1110 vs 280 kg/g-Cr/h) [4]. For large-scale 1-octene production where MAO cost represents a significant economic burden, TOA-based cocatalyst packages provide a viable procurement pathway to reduce operating expenditure.

Thermal Stability for High-Temperature Polymerization

Polymerization or alkylation processes operating at elevated temperatures (>150°C) should preferentially employ TOA rather than TEA to maintain cocatalyst integrity. The boiling point differential of >160°C (TOA ~361°C vs TEA ~194-199°C) reflects TOA's substantially lower volatility and enhanced thermal stability conferred by its extended octyl chains [5]. In high-temperature slurry or solution processes, TEA may undergo unacceptable volatilization or thermal degradation, whereas TOA remains within the reaction medium, ensuring consistent cocatalyst performance and improved process safety margins.

Application
Selection Property
Validation Focus
High-MW narrow-PDI polypropylene
Alkyl chain reducing power profile
MW and MWD endpoint review
Controlled-initiation gas-phase polymerization
Initiation kinetics intensity
Bulk density and morphology review
Living polymerization chain-transfer control
Chain-transfer suppression threshold
Living character and PDI verification
Cost-sensitive 1-octene production
MAO-free cocatalyst activation
Selectivity and byproduct review
High-temperature polymerization stability
Thermal stability and volatility
Boiling point and decomposition review

Technical Documentation Hub

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42 linked technical documents
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